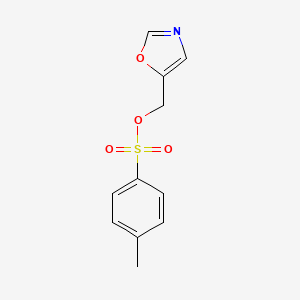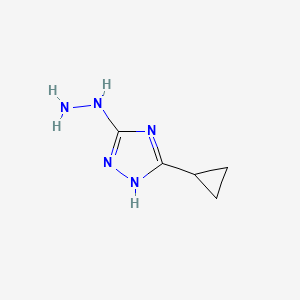
5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a cyclopropyl group and a hydrazono group attached to the triazole ring gives this compound unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with a suitable triazole precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen. For example, the use of acetic acid as a solvent and a reflux temperature can facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amino-triazoles.
科学的研究の応用
5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of agrochemicals and materials science applications.
作用機序
The mechanism of action of 5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions.
1,2,4-Triazole: Compounds with different substituents on the triazole ring.
Cyclopropyl Hydrazine: A precursor used in the synthesis of 5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole.
Uniqueness
This compound is unique due to the presence of both a cyclopropyl group and a hydrazono group, which confer distinct chemical and biological properties
特性
分子式 |
C5H9N5 |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
(5-cyclopropyl-1H-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C5H9N5/c6-8-5-7-4(9-10-5)3-1-2-3/h3H,1-2,6H2,(H2,7,8,9,10) |
InChIキー |
YTZSSRFXIBDRJU-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=NN2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)

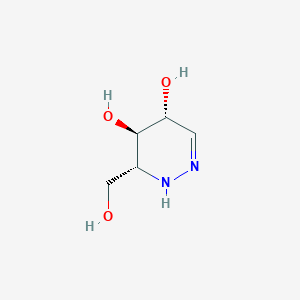
![2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
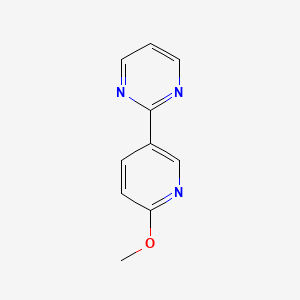
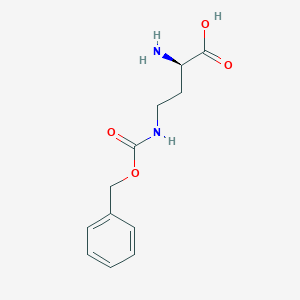
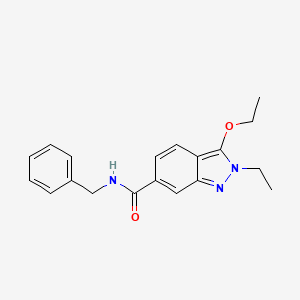

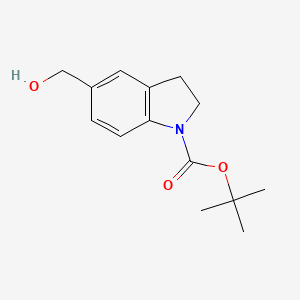
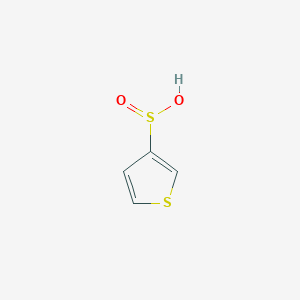

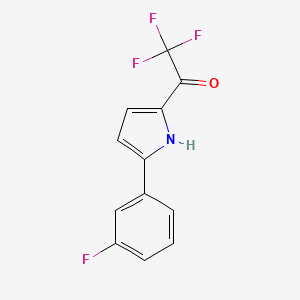
![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)
